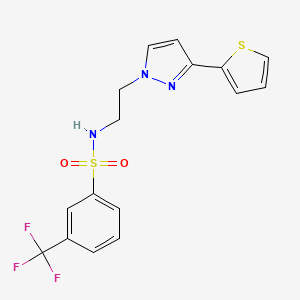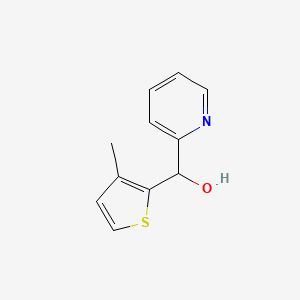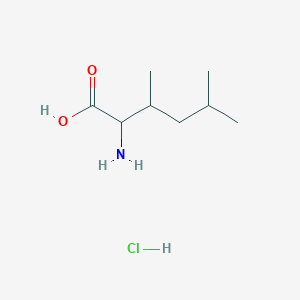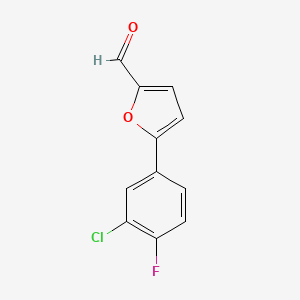
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is a unique chemical compound with the empirical formula C12H8ClFO3 . It has a molecular weight of 254.64 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is Fc1ccc(OCc2ccc(C=O)o2)cc1Cl . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.64 . It’s provided in powder form and should be stored at room temperature .科学的研究の応用
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research. It can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound can be used as a starting material for the synthesis of other aldehydes and ketones, such as 3-chloro-4-fluorobenzaldehyde and 4-chloro-3-fluorobenzaldehyde.
作用機序
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde is not fully understood. However, it is believed that the molecule acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. In addition, this compound is known to react with other molecules to form new compounds, such as 5-chloro-4-fluorophenylacetaldehyde and 5-chloro-4-fluorophenylacetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule has an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The main advantage of using 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and its reactivity can be easily adjusted by changing the reaction conditions. However, one of the main limitations of using this compound is its toxicity. The molecule is known to be toxic and should be handled with care.
将来の方向性
There are many potential future directions for 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted on its synthesis methods, as well as its potential uses in other areas of scientific research. Finally, further research could be conducted on the potential toxicity of the molecule and its potential health effects.
合成法
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde can be synthesized through a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of a phenol and an alkyl halide in the presence of an aqueous base, such as sodium hydroxide. The Wittig reaction is a chemical reaction that involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Stille reaction is a palladium-catalyzed cross-coupling reaction of an organostannane with an aryl halide.
Safety and Hazards
特性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCOVURJWXEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

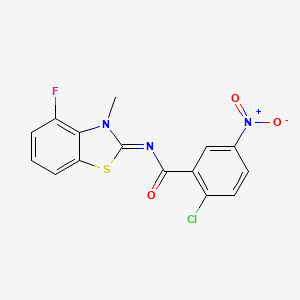
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
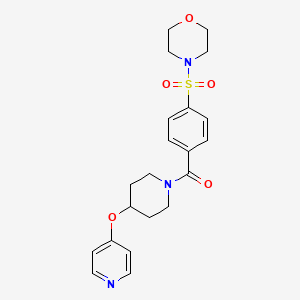
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)
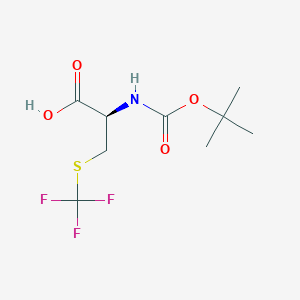
![N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2621963.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)
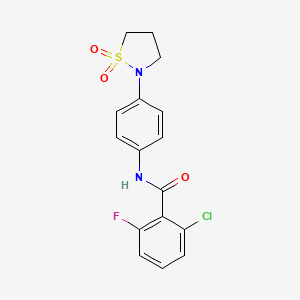
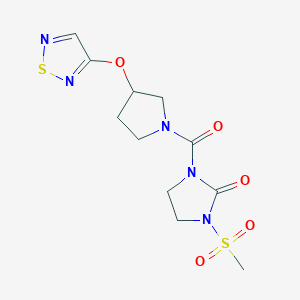
![[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene](/img/structure/B2621969.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621974.png)
